molecular formula C16H18N4O3 B5671293 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5671293
M. Wt: 314.34 g/mol
InChI Key: KXJDNIQAWGPXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1- (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone” is similar in structure to the compound you’re interested in . It has a CAS Number of 489408-45-9, a molecular weight of 183.17, and its IUPAC name is 1-acetyl-3,5-dimethyl-4-nitro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of a similar compound, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, has a molecular formula of C17H18O3S and a molecular weight of 302.39 .


Chemical Reactions Analysis

In a study, reactions with primary amines were accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .


Physical And Chemical Properties Analysis

The compound “1- (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone” is a solid at room temperature . Another similar compound, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, has a molecular weight of 302.39 .

Scientific Research Applications

Quantum Cascade Lasers (QCLs) in Environmental Sensing

The compound is utilized in the development of QCLs, which are revolutionizing applications addressing global challenges such as climate change, healthcare costs, and environmental pollution. QCLs are particularly impactful in environmental sensing, providing precise measurements of atmospheric constituents and pollutants .

Operational Research in Engineering Sciences

In the field of operational research, this compound contributes to the optimization methods and decision-making processes. It aids in the development of stochastic models, mathematical programming, and simulation techniques that are crucial for management and engineering applications .

Analytical Chemistry Applications

The compound finds applications in analytical chemistry, where it’s used in the development of new analytical methods. For instance, it may be involved in the determination of per- and polyfluorinated alkyl substances (PFAS) in various samples, utilizing advanced techniques like LC-MS/MS .

Drug Development and Therapeutic Potential

Imidazole derivatives, which share a similar structural motif with this compound, show a wide range of biological activities. The compound could be a precursor or a structural inspiration for developing new drugs with antibacterial, antiviral, and anti-inflammatory properties .

Energetic Materials Research

Research into energetic materials benefits from compounds like this, which may serve as precursors or components in the synthesis of novel materials with applications in defense and aerospace industries .

Agricultural Sprays and Precision Medicine

The compound’s properties can be harnessed to improve the control over droplet size distribution in sprays, which is vital for applications in agriculture for pesticide delivery and in medicine for targeted drug delivery systems .

Scientific Research Grant Applications

This compound may be featured in grant applications for scientific research, where its unique properties and potential applications can be explored further in funded research projects .

Safety and Hazards

The compound “1- (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone” has been classified as an irritant .

Future Directions

A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized and its single-crystal X-ray analysis revealed that the conformational isomerism of this new energetic material was associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions . This suggests potential applications as metal-free detonating substances .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-16(20(22)23)12(2)19(17-11)10-15(21)18-9-5-7-13-6-3-4-8-14(13)18/h3-4,6,8H,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJDNIQAWGPXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCCC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.